Piroxicam-d3

描述

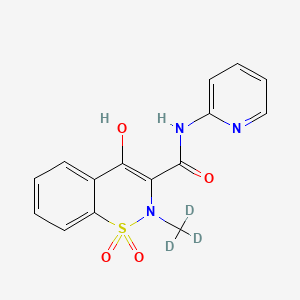

吡罗昔康-d3 是吡罗昔康的氘代形式,吡罗昔康是一种非甾体抗炎药 (NSAID),常用于治疗骨关节炎和类风湿性关节炎的症状。 氘原子取代了吡罗昔康分子中的三个氢原子,由于同位素效应,这有助于研究药物的药代动力学和代谢途径 .

准备方法

合成路线和反应条件: 吡罗昔康-d3 的合成涉及将氘原子掺入吡罗昔康分子中。这可以通过多种方法实现,包括:

氘交换反应: 该方法涉及在氘化试剂(如重水 (D2O) 或氘代溶剂)存在下将氢原子与氘交换。

直接合成: 这涉及在吡罗昔康合成中使用氘代起始原料。例如,在合成过程中使用氘代吡啶。

工业生产方法: 吡罗昔康-d3 的工业生产通常涉及在受控条件下进行大规模氘交换反应,以确保高产率和纯度。该过程可能包括:

催化氘化: 使用钯碳 (Pd/C) 等催化剂来促进氢与氘的交换。

高压反应: 在高压下进行反应,以提高氘掺入速率。

化学反应分析

反应类型: 吡罗昔康-d3 经历各种化学反应,包括:

氧化: 吡罗昔康-d3 可以被氧化形成亚砜和砜。

还原: 还原反应可以将吡罗昔康-d3 转化为其相应的胺衍生物。

取代: 亲核取代反应可以在吡啶环上发生。

常用试剂和条件:

氧化剂: 过氧化氢 (H2O2),间氯过氧苯甲酸 (m-CPBA)。

还原剂: 氢化铝锂 (LiAlH4),硼氢化钠 (NaBH4)。

取代试剂: 卤化剂,如溴 (Br2) 或氯 (Cl2)。

主要产物:

氧化产物: 亚砜,砜。

还原产物: 胺。

取代产物: 卤代衍生物。

科学研究应用

Drug Metabolism Studies

Piroxicam-d3 is primarily utilized in research settings to investigate the metabolism of piroxicam. The isotopic labeling with deuterium enables researchers to track the drug's metabolic pathways and identify its metabolites more accurately. Understanding these pathways is crucial for optimizing drug efficacy and minimizing side effects.

- Metabolic Pathways : Piroxicam is metabolized mainly by the cytochrome P450 enzyme CYP2C9, and studies using this compound help elucidate the impact of genetic variations in this enzyme on drug metabolism .

Pharmacokinetic Research

The pharmacokinetic properties of this compound are studied to determine how the drug is absorbed, distributed, metabolized, and excreted in the body. This research helps in understanding the differences between deuterated and non-deuterated forms of piroxicam.

- Enhanced Stability : The presence of deuterium may lead to altered pharmacokinetics, potentially resulting in improved therapeutic outcomes and reduced adverse effects compared to traditional piroxicam .

Clinical Applications

While this compound is primarily a research tool, its implications extend to clinical settings. Its biological activity mirrors that of piroxicam, including anti-inflammatory and analgesic effects, making it relevant for conditions such as osteoarthritis and rheumatoid arthritis.

- Efficacy Studies : Research indicates that this compound retains similar efficacy to piroxicam in reducing inflammation and pain, which could lead to better patient compliance due to potentially improved safety profiles .

Case Studies and Research Findings

Several studies have documented the applications of this compound in various contexts:

- CYP2C9 Genotype Influence : A study highlighted that individuals with different CYP2C9 genotypes experience varying levels of piroxicam exposure. Using this compound allows researchers to investigate these differences more thoroughly .

- Pain Management Trials : Clinical trials have shown that piroxicam, including its deuterated form, is effective in managing postoperative pain, suggesting that this compound could be beneficial in similar scenarios .

Comparison with Other NSAIDs

This compound can be compared with other NSAIDs regarding efficacy and safety profiles. It has been noted that while traditional piroxicam has been associated with gastrointestinal risks, studies suggest that the deuterated form may present a more favorable safety profile .

| Compound | Efficacy | GI Safety Profile | Pharmacokinetics |

|---|---|---|---|

| Piroxicam | High | Moderate risk | Standard |

| This compound | Similar to high | Potentially improved | Enhanced stability |

| Diclofenac | High | Higher GI risk | Standard |

| Ibuprofen | Moderate | Lower GI risk | Standard |

作用机制

吡罗昔康-d3 通过抑制环氧合酶 (COX) 发挥作用,环氧合酶参与前列腺素的合成。前列腺素是脂类化合物,在炎症和疼痛中起关键作用。 通过抑制 COX,吡罗昔康-d3 减少前列腺素的生成,从而减轻炎症和疼痛 .

类似化合物:

美洛昔康: 另一种作用机制相似但化学结构不同的 NSAID。

替诺昔康: 与吡罗昔康相似,但半衰期更长。

洛索昔康: 以其强效的抗炎作用而闻名。

吡罗昔康-d3 的独特性:

氘标记: 氘原子的存在使吡罗昔康-d3 在药代动力学和代谢研究中具有独特性。

稳定性: 氘掺入可以增强化合物的稳定性,使其适用于长期研究。

吡罗昔康-d3 因其氘标记而脱颖而出,这在科学研究中提供了独特的优势,特别是在了解吡罗昔康的药代动力学和代谢方面。

相似化合物的比较

Meloxicam: Another NSAID with a similar mechanism of action but with a different chemical structure.

Tenoxicam: Similar to Piroxicam but with a longer half-life.

Lornoxicam: Known for its potent anti-inflammatory effects.

Uniqueness of Piroxicam-d3:

Deuterium Labeling: The presence of deuterium atoms makes this compound unique for pharmacokinetic and metabolic studies.

Stability: Deuterium incorporation can enhance the stability of the compound, making it useful for long-term studies.

This compound stands out due to its deuterium labeling, which provides unique advantages in scientific research, particularly in understanding the pharmacokinetics and metabolism of Piroxicam.

生物活性

Piroxicam-d3 is a deuterated derivative of piroxicam, a non-steroidal anti-inflammatory drug (NSAID) commonly used for its analgesic and anti-inflammatory properties. The introduction of deuterium in this compound enhances its utility in pharmacokinetic studies, allowing for more precise tracking of the drug's metabolism and distribution in biological systems. This article explores the biological activity of this compound, including its mechanism of action, pharmacological effects, and relevant studies.

This compound functions primarily as a cyclooxygenase (COX) inhibitor , which is crucial for the synthesis of prostaglandins—lipid compounds that mediate inflammation and pain. By inhibiting COX enzymes, this compound reduces the production of these inflammatory mediators, leading to decreased pain and swelling. The inhibition is believed to be non-selective, affecting both COX-1 and COX-2 pathways, which can influence gastrointestinal safety profiles compared to selective COX-2 inhibitors.

Pharmacological Effects

The pharmacological effects of this compound are similar to those of its non-deuterated counterpart. Key effects include:

- Anti-inflammatory Activity : this compound effectively reduces inflammation in various models, making it beneficial in treating conditions like arthritis.

- Analgesic Effects : It provides significant pain relief in postoperative settings and chronic pain conditions.

- Antipyretic Properties : this compound may also help reduce fever through its action on prostaglandin synthesis.

Efficacy and Safety Studies

A notable study investigated the efficacy and safety of this compound in combination with other agents for managing pain following third molar extraction. The study compared a combination treatment (10 mg piroxicam with dexamethasone) against standard piroxicam dosing (20 mg). Results indicated that the combination therapy significantly reduced pain levels at specific time points post-surgery compared to piroxicam alone, highlighting the potential for enhanced analgesic efficacy when used in conjunction with other medications .

Liposomal Encapsulation

Research has also explored the encapsulation of piroxicam in liposomes to improve its bioavailability. A study reported an encapsulation efficiency of 12.73% with a mean liposome diameter of 278 nm. This formulation aims to enhance the delivery and therapeutic effectiveness of this compound while minimizing side effects associated with systemic exposure .

Table 1: Comparison of Pain Scores Post-Surgery

| Time Point (hours) | Rheumazin Group (Pain Score) | Feldene Group (Pain Score) |

|---|---|---|

| 6 | 0 | 1 |

| 120 | 0 | 1 |

Table 2: Summary of Pharmacological Effects

| Effect | Description |

|---|---|

| Anti-inflammatory | Reduces inflammation in various models |

| Analgesic | Provides significant pain relief |

| Antipyretic | Reduces fever through inhibition of prostaglandins |

Case Studies

In a clinical setting, patients receiving this compound reported improved outcomes in terms of pain management during postoperative recovery. The dual-action mechanism—targeting both inflammation and pain—was noted as beneficial for patient satisfaction and recovery times.

属性

IUPAC Name |

4-hydroxy-1,1-dioxo-N-pyridin-2-yl-2-(trideuteriomethyl)-1λ6,2-benzothiazine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O4S/c1-18-13(15(20)17-12-8-4-5-9-16-12)14(19)10-6-2-3-7-11(10)23(18,21)22/h2-9,19H,1H3,(H,16,17,20)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYSPLQLAKJAUJT-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C2=CC=CC=C2S1(=O)=O)O)C(=O)NC3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C(=C(C2=CC=CC=C2S1(=O)=O)O)C(=O)NC3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90715737 | |

| Record name | 4-Hydroxy-2-(~2~H_3_)methyl-1,1-dioxo-N-(pyridin-2-yl)-1,2-dihydro-1lambda~6~,2-benzothiazine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90715737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942047-64-5 | |

| Record name | 2H-1,2-Benzothiazine-3-carboxamide, 4-hydroxy-2-(methyl-d3)-N-2-pyridinyl-, 1,1-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=942047-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-2-(~2~H_3_)methyl-1,1-dioxo-N-(pyridin-2-yl)-1,2-dihydro-1lambda~6~,2-benzothiazine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90715737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 942047-64-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。